molecular formula C8H15NO4 B11728319 6-(Acetyloxy)-2-aminohexanoic acid

6-(Acetyloxy)-2-aminohexanoic acid

Katalognummer: B11728319
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: NRLABQZXLRARQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Acetyloxy)-2-aminohexanoic acid is an organic compound that features both an acetyloxy group and an amino group attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-2-aminohexanoic acid typically involves the acetylation of 6-hydroxy-2-aminohexanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl group without affecting the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Acetyloxy)-2-aminohexanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed to yield 6-hydroxy-2-aminohexanoic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-(Acetyloxy)-2-aminohexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as plasminogen activators. This inhibition can reduce fibrinolysis and promote clot formation . The compound’s effects on metabolic pathways and enzyme activity are also of interest in various research contexts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyloxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in various fields .

Eigenschaften

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

6-acetyloxy-2-aminohexanoic acid

InChI

InChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12)

InChI-Schlüssel

NRLABQZXLRARQC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.